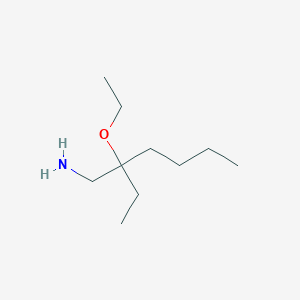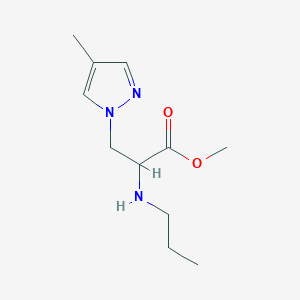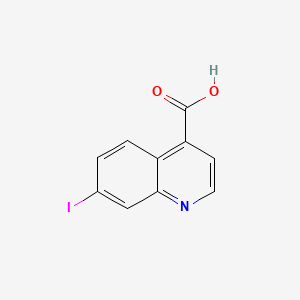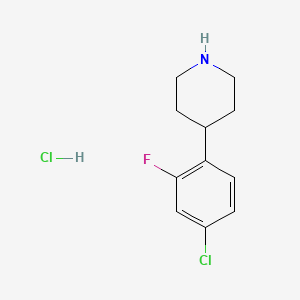
4-Chloro-1-cyclopropyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-cyclopropyl-2-fluorobenzene: is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-1-cyclopropyl-2-fluorobenzene involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-cyclopropyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic aromatic substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or ammonia in a polar solvent like water or ethanol.
Electrophilic aromatic substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; chlorine or bromine for halogenation.
Oxidation and reduction: Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Nucleophilic substitution: Formation of phenols or amines.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and reduction: Formation of corresponding alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-cyclopropyl-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclopropyl group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules, leading to various reaction pathways and products .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1-fluorobenzene
- 4-Chloro-1-cyclopropylbenzene
- 1-Cyclopropyl-2-fluorobenzene
Comparison: 4-Chloro-1-cyclopropyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both chlorine and fluorine atoms, along with the cyclopropyl group, imparts distinct electronic and steric properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C9H8ClF |
|---|---|
Molekulargewicht |
170.61 g/mol |
IUPAC-Name |
4-chloro-1-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI-Schlüssel |
OCUKTLLIDULXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)







![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)


